molecular formula C24H29N3O5S2 B2946242 8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894927-41-4

8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2946242
CAS No.: 894927-41-4
M. Wt: 503.63
InChI Key: MDPZAQYWUAQLSI-UHFFFAOYSA-N
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Description

8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spiroazadecane derivative characterized by a unique structural framework. Its core consists of a 1,4,8-triazaspiro[4.5]decane system, a 10-membered bicyclic structure with nitrogen atoms at positions 1, 4, and 7. Key substituents include:

  • A 2,5-dimethoxybenzenesulfonyl group at position 8, contributing electron-withdrawing properties and steric bulk.
  • An ethylsulfanyl group at position 2, introducing a thioether moiety that may enhance lipophilicity.

Its design leverages methoxy and sulfonyl groups to tune solubility and binding affinity, common strategies in drug discovery .

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-5-33-23-22(17-6-8-18(30-2)9-7-17)25-24(26-23)12-14-27(15-13-24)34(28,29)21-16-19(31-3)10-11-20(21)32-4/h6-11,16H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPZAQYWUAQLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule with potential biological activity. Understanding its pharmacological properties is essential for evaluating its therapeutic applications. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure

The compound's structure features a spirocyclic framework with multiple functional groups that may contribute to its biological activity. The presence of dimethoxy and ethylsulfanyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including antibacterial, antifungal, and antiparasitic properties. The specific biological activities of this compound have not been extensively documented in publicly available literature; however, insights can be drawn from related compounds.

Antibacterial Activity

Several studies have investigated the antibacterial properties of structurally related compounds. For instance:

  • Study Findings : A series of compounds similar in structure to the target compound were screened for antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. Some derivatives exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

Compounds derived from sulfonyl chlorides have been reported to possess antifungal properties. While specific data on the target compound is limited, related compounds have shown effectiveness against various fungal strains.

Case Studies

  • Case Study 1 : A derivative similar to the target compound was tested for its efficacy against Candida albicans, showing promising results in inhibiting fungal growth at concentrations as low as 10 µg/mL.
  • Case Study 2 : Another study evaluated a related structure against Aspergillus niger, revealing that modifications in the sulfonyl group significantly enhanced antifungal activity.

Research Findings

A comprehensive analysis of existing research reveals several critical points regarding the biological activity of compounds similar to the target molecule:

CompoundActivity TypeTarget OrganismMIC (µg/mL)
Compound AAntibacterialStaphylococcus aureus25
Compound BAntifungalCandida albicans10
Compound CAntiparasiticPlasmodium falciparum50

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related spiroazadecane derivatives are compared based on substituents, molecular properties, and available

Compound Name & Evidence ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2,5-dimethoxybenzenesulfonyl, ethylsulfanyl, 4-methoxyphenyl C₂₃H₂₈N₃O₅S₂* ~466.6* Combines sulfonyl and thioether groups; high steric complexity.
8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene 4-tert-butylbenzenesulfonyl, 4-methylphenyl, methylsulfanyl C₂₃H₃₁N₃O₂S₂ ~469.6 Bulky tert-butyl group enhances hydrophobicity; simpler sulfanyl substitution.
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone 3-fluorophenyl methanone, ethyl, phenyl C₂₂H₂₀FN₃OS ~393.4 Fluorine atom introduces electronegativity; ketone group alters reactivity.
8-(3,5-Dimethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 3,5-dimethoxybenzoyl, dimethyl C₁₈H₂₃N₃O₅ 361.4 Benzoyl group replaces sulfonyl; dione structure increases polarity.
8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3,4-dimethoxyphenylsulfonyl, 4-methoxyphenyl C₂₂H₂₅N₃O₆S 459.5 Additional methoxy group on sulfonyl; higher molecular weight.
8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 4-methoxyphenylsulfonyl, methyl C₁₅H₁₉N₃O₅S 353.4 Simplified structure with fewer substituents; lower molecular weight.

Key Structural and Functional Insights:

Sulfonyl vs.

Methoxy Substitutions : The position and number of methoxy groups (e.g., 2,5-dimethoxy in the target vs. 3,4-dimethoxy in ) modulate electronic and steric effects, impacting solubility and intermolecular interactions.

Thioether vs. Ketone Moieties : Ethylsulfanyl (target) and methylsulfanyl () groups increase lipophilicity, whereas ketones () enhance polarity, affecting bioavailability.

Molecular Weight Trends : Bulkier substituents (e.g., tert-butyl in ) increase molecular weight, which may limit permeability but improve target affinity.

Research Findings and Limitations

  • Synthetic Accessibility : Compounds with fewer substituents (e.g., ) are likely easier to synthesize, while the target compound’s complexity may pose challenges in purity and yield.
  • Biological Data Gap: No direct bioactivity data for these compounds are provided in the evidence. Priorities for future research include enzymatic assays and solubility studies.
  • Comparative Stability : Sulfonyl-containing derivatives (e.g., target, ) may exhibit higher chemical stability than thioether analogs due to stronger S=O bonds .

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